molecular formula C12H16Cl2N4O B8795031 2-amino-1-[5-amino-1-(phenylmethyl)-1H-imidazol-4-yl]Ethanone Dihydrochloride

2-amino-1-[5-amino-1-(phenylmethyl)-1H-imidazol-4-yl]Ethanone Dihydrochloride

Cat. No. B8795031
M. Wt: 303.18 g/mol
InChI Key: MKTKTFAYNCREGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-1-[5-amino-1-(phenylmethyl)-1H-imidazol-4-yl]Ethanone Dihydrochloride is a useful research compound. Its molecular formula is C12H16Cl2N4O and its molecular weight is 303.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-amino-1-[5-amino-1-(phenylmethyl)-1H-imidazol-4-yl]Ethanone Dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-1-[5-amino-1-(phenylmethyl)-1H-imidazol-4-yl]Ethanone Dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-amino-1-[5-amino-1-(phenylmethyl)-1H-imidazol-4-yl]Ethanone Dihydrochloride

Molecular Formula

C12H16Cl2N4O

Molecular Weight

303.18 g/mol

IUPAC Name

2-amino-1-(5-amino-1-benzylimidazol-4-yl)ethanone;dihydrochloride

InChI

InChI=1S/C12H14N4O.2ClH/c13-6-10(17)11-12(14)16(8-15-11)7-9-4-2-1-3-5-9;;/h1-5,8H,6-7,13-14H2;2*1H

InChI Key

MKTKTFAYNCREGL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC(=C2N)C(=O)CN.Cl.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A stirred solution of 38 g. of stannous chloride dihydrate in 100 ml. of concentrated hydrochloric acid is treated portionwise with 10 g. of 2-nitro-1-[5-nitro-1-(phenylmethyl)-1H-imidazol-4-yl]ethanone. Ten ml. of ethanol are added to clarify the solution and the mixture is stirred at 60° C. for 3 hours. The solution is evaporated to near dryness and three 100 ml. portions of ethanol are added sequentially and evaporated from the residue. The residual syrup is stirred with 800 ml. of ether and the resulting solid is collected by filtration, washed with ether and dried at reduced pressure. This solid (a tin complex) is dissolved in 150 ml. of water and the tin is precipitated as the sulfide by bubbling hydrogen sulfide gas into the solution. The mixture is filtered and the filter cake washed with water. The filtrate and washings are combined and evaporated at reduced pressure. The residue is repeatedly evaporated with 100 ml. portions of ethanol. The final residual gum is triturated with 30 ml. of ethanol to give as a crystalline solid 2-amino-1-[5-amino-1-(phenylmethyl)-1H-imidazol-4-yl]ethanone dihydrochloride, which is collected by filtration, washed with ethanol and dried at reduced pressure; m.p. 155° C. (dec.).
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